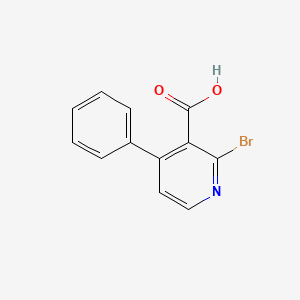
2-Bromo-4-phenyl-nicotinic acid
Descripción general
Descripción
2-Bromo-4-phenyl-nicotinic acid is an organic compound . It is also known as BPNA.
Synthesis Analysis
Nicotinic acid derivatives, such as 2-Bromo-4-phenyl-nicotinic acid, can be synthesized through a series of condensation reactions with appropriate aldehydes .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-phenyl-nicotinic acid is C12H8BrNO2 . The average mass is 278.1 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Nicotinic acid derivatives, including 2-Bromo-4-phenyl-nicotinic acid, have been synthesized and evaluated for various biological activities. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds displaying significant biological activities (Khalil et al., 2013). These findings highlight the potential of nicotinic acid derivatives in developing new therapeutic agents.
Receptor Interactions and Lipid Modulation
Nicotinic acid (niacin) is known for its lipid-modifying effects, mediated through specific receptor interactions. The orphan G-protein-coupled receptors, PUMA-G (mouse) and HM74 (human), have been identified as nicotinic acid receptors expressed in adipose tissue, mediating its anti-lipolytic effect (Tunaru et al., 2003). This interaction results in a decrease in cyclic adenosine monophosphate (cAMP) levels, illustrating the compound's potential in treating dyslipidemia.
Antioxidative and Metal Chelation Properties
Copper complexes of nicotinic and other carboxylic acids have been reported to exhibit superoxide dismutase (SOD) mimetic activity, demonstrating antioxidative properties (Suksrichavalit et al., 2008). These complexes highlight the potential application of nicotinic acid derivatives in developing antioxidative therapies.
Herbicidal Activity
Some nicotinic acid derivatives have shown promising herbicidal activity against various plant species, indicating their potential use in agricultural applications (Yu et al., 2021). This suggests that modifications like the 2-Bromo-4-phenyl substitution could be explored for their herbicidal properties.
Mecanismo De Acción
Target of Action
It’s known that nicotinic acid derivatives have shown high efficacy in treating many diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that some 2-substituted aryl derivatives of nicotinic acid have proven anti-inflammatory and analgesic efficacy . This suggests that 2-Bromo-4-phenyl-nicotinic acid might interact with its targets to modulate inflammatory responses and pain perception.
Biochemical Pathways
It’s known that derivatives of nicotinic acid can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Bromo-4-phenyl-nicotinic acid might influence multiple biochemical pathways.
Result of Action
Given that some 2-substituted aryl derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy , it’s plausible that 2-Bromo-4-phenyl-nicotinic acid might have similar effects at the molecular and cellular levels.
Direcciones Futuras
The future directions of research into 2-Bromo-4-phenyl-nicotinic acid and similar compounds could involve their use in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms . Additionally, the use of bromophenylboronic acid in promoting greener amidations of carboxylic acids and amines in catalytic amounts presents an interesting avenue for future research .
Propiedades
IUPAC Name |
2-bromo-4-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBLUQYGASBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenyl-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



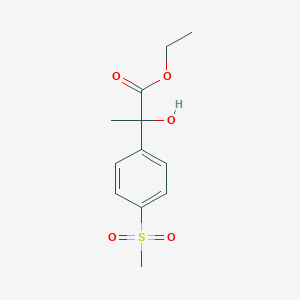
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)
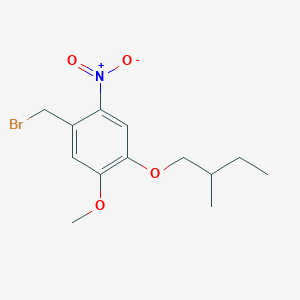

![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)
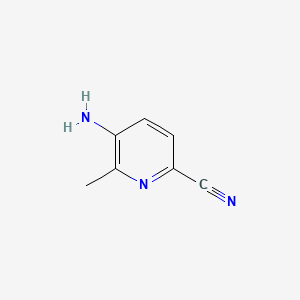
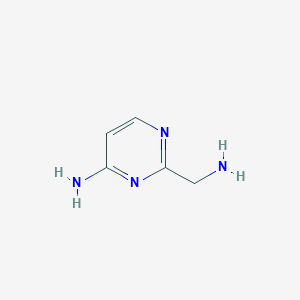
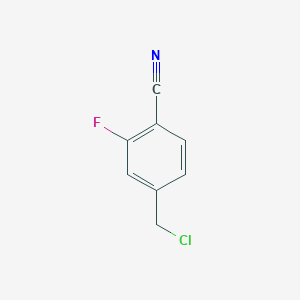

![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)
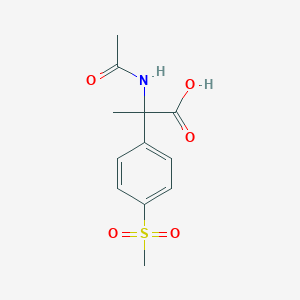
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)
![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)
